An In-depth Technical Guide to Benzylboronic Acid: Fundamental Properties and Reactivity
An In-depth Technical Guide to Benzylboronic Acid: Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylboronic acid and its derivatives are versatile reagents in organic synthesis, playing a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has made them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the fundamental properties of benzylboronic acid, its reactivity in key synthetic transformations, detailed experimental protocols, and its applications in drug development, with a focus on the proteasome inhibitor Bortezomib.
Fundamental Properties of Benzylboronic Acid
Benzylboronic acid is a white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₉BO₂ | [1][2][3] |
| Molecular Weight | 135.96 g/mol | [1][2][3] |
| Melting Point | 104-111 °C | [4][5] |
| Boiling Point | 296.5 °C at 760 mmHg | [1][4] |
| Density | 1.1 g/cm³ | [4] |
| pKa | 9.55 (Predicted) | [1] |
| Solubility | ||
| Water | Insoluble. | [6] |
| Organic Solvents | High solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. | [7][8][9] |
Synthesis of Benzylboronic Acid and its Esters
The synthesis of benzylboronic acids and their esters can be achieved through various methods. One common approach involves the reaction of a Grignard reagent with a trialkyl borate.[5] More contemporary methods include the palladium-catalyzed cross-coupling of benzyl (B1604629) halides with bis(pinacolato)diboron (B136004).[10]
General Experimental Protocol for the Synthesis of Benzylboronic Acid Pinacol (B44631) Ester
This protocol describes a typical procedure for the synthesis of a benzylboronic acid pinacol ester from the corresponding benzyl halide.
Materials:
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Benzyl halide (e.g., benzyl bromide)
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Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
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Base (e.g., potassium acetate)
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Anhydrous solvent (e.g., dioxane)
Procedure:
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To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (2-5 mol%), and base (1.5 equiv).
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzylboronic acid pinacol ester.
Reactivity of Benzylboronic Acid
Benzylboronic acid is a key building block in several important organic transformations, most notably the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. Benzylboronic acids and their esters are effective coupling partners for the synthesis of diarylmethanes and other substituted aromatic compounds.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
References
- 1. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 4. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 5. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. Benzylboronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
